molecular formula C13H19NO4S B7864145 n-(Toluene-4-sulfonyl)-l-tert-butylglycine

n-(Toluene-4-sulfonyl)-l-tert-butylglycine

Cat. No.: B7864145
M. Wt: 285.36 g/mol
InChI Key: NHTFSQFPVFZOFN-LLVKDONJSA-N
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Description

n-(Toluene-4-sulfonyl)-l-tert-butylglycine: is an organic compound that features a sulfonyl group attached to a toluene ring and a glycine derivative

Properties

IUPAC Name

(2S)-3,3-dimethyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-9-5-7-10(8-6-9)19(17,18)14-11(12(15)16)13(2,3)4/h5-8,11,14H,1-4H3,(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTFSQFPVFZOFN-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Toluene-4-sulfonyl)-l-tert-butylglycine typically involves the reaction of toluene-4-sulfonyl chloride with l-tert-butylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Toluene-4-sulfonyl chloride and l-tert-butylglycine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent like dichloromethane or acetonitrile, under an inert atmosphere to prevent moisture from interfering with the reaction.

    Procedure: The toluene-4-sulfonyl chloride is added dropwise to a solution of l-tert-butylglycine and triethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.

    Reaction Vessels: Industrial reactors equipped with temperature control and inert gas systems are used to maintain optimal reaction conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

n-(Toluene-4-sulfonyl)-l-tert-butylglycine undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and glycine derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

n-(Toluene-4-sulfonyl)-l-tert-butylglycine has several scientific research applications:

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of n-(Toluene-4-sulfonyl)-l-tert-butylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Toluene-4-sulfonyl chloride: A precursor used in the synthesis of n-(Toluene-4-sulfonyl)-l-tert-butylglycine.

    l-tert-butylglycine: Another precursor used in the synthesis.

    Sulfonamides: Compounds containing the sulfonyl group attached to an amine, which have similar chemical properties and applications.

Uniqueness

This compound is unique due to its specific combination of a sulfonyl group with a glycine derivative, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.

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